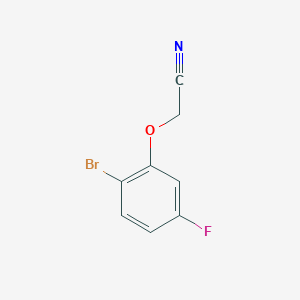

(2-Bromo-5-fluorophenoxy)acetonitrile

Description

BenchChem offers high-quality (2-Bromo-5-fluorophenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-fluorophenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNFZJOYQJVJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693209 | |

| Record name | (2-Bromo-5-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-05-4 | |

| Record name | (2-Bromo-5-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (2-Bromo-5-fluorophenoxy)acetonitrile

[1]

Executive Summary

(2-Bromo-5-fluorophenoxy)acetonitrile (CAS: 874804-05-4 ) is a disubstituted phenoxyacetonitrile derivative serving as a critical "linchpin" scaffold in medicinal chemistry. Its value lies in its trifunctional nature:

-

The Nitrile Group (-CN): A precursor for amidines, acids, or amines, and the electrophilic trap for cyclization.

-

The Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity before or after cyclization.

-

The Fluorine Substituent (-F): Strategically positioned to modulate metabolic stability (blocking P450 oxidation at the para-position relative to the ether) and lipophilicity.

This guide details its physicochemical profile, synthesis, and its primary utility as a precursor for 3-amino-5-fluorobenzofurans via the Thorpe-Ziegler reaction.

Molecular Architecture & Physicochemical Profile

The molecule features a 2-bromo-5-fluorophenol core ether-linked to an acetonitrile moiety.[1][2] The electron-withdrawing nature of the nitrile and the fluorine atom influences the acidity of the methylene protons, making them susceptible to base-mediated abstraction.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 2-(2-Bromo-5-fluorophenoxy)acetonitrile | |

| CAS Registry Number | 874804-05-4 | Verified Identifier |

| Molecular Formula | C₈H₅BrFNO | |

| Molecular Weight | 230.03 g/mol | |

| Appearance | White to Off-white Solid | Crystalline powder |

| Boiling Point | ~279.2°C (Predicted) | At 760 mmHg |

| Density | ~1.6 g/cm³ (Predicted) | High density due to Br/F |

| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Low water solubility |

| LogP | ~2.3 | Lipophilic |

Synthetic Pathways[3][4][5]

The synthesis of (2-Bromo-5-fluorophenoxy)acetonitrile is a nucleophilic substitution (Sɴ2) reaction. The choice of base and solvent is critical to maximize O-alkylation over C-alkylation and to prevent hydrolysis of the nitrile.

Experimental Protocol: O-Alkylation of 2-Bromo-5-fluorophenol

Reagents: 2-Bromo-5-fluorophenol (1.0 equiv), Bromoacetonitrile (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Acetone or DMF.

Step-by-Step Methodology:

-

Activation: Charge a reaction vessel with 2-bromo-5-fluorophenol and anhydrous DMF (or Acetone). Add K₂CO₃. Stir at room temperature for 30 minutes. Rationale: Deprotonation of the phenol (pKa ~8-9) generates the phenoxide anion.

-

Addition: Cool the mixture to 0°C. Dropwise add bromoacetonitrile. Rationale: Controlling the exotherm prevents nitrile polymerization.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane or silica gel chromatography.

Visualizing the Synthesis Logic

Core Reactivity & Applications: The Benzofuran Gateway

The most significant application of this scaffold is its conversion into 3-amino-5-fluorobenzofuran-2-carboxylate derivatives via the Thorpe-Ziegler Cyclization . This reaction exploits the acidity of the methylene protons (activated by the nitrile) and the electrophilicity of the nitrile carbon.[3]

Mechanism: Thorpe-Ziegler Cyclization

Under strong basic conditions (e.g., NaOEt/EtOH or t-BuOK/THF), the methylene group is deprotonated. However, for the phenoxy analog specifically, the classic Thorpe-Ziegler (intramolecular nitrile alkylation) often competes with the Smiles rearrangement or direct attack on the aromatic ring if conditions are too harsh.

For this specific scaffold, the primary utility is often cyclization to benzofurans using a palladium catalyst or base-mediated closure if an ester group is introduced, or direct reductive cyclization .

Workflow: Synthesis of 3-Amino-5-fluorobenzofuran

-

Base Treatment: The methylene protons alpha to the nitrile are acidic.

-

Cyclization: Intramolecular attack of the carbanion onto the nitrile (Thorpe) is not the standard path here because the nitrile is linear. Instead, this intermediate is often reacted with a nitrile oxide or used in radical cyclizations involving the aryl bromide.

-

Alternative High-Value Route: Palladium-Catalyzed Intramolecular C-H Functionalization . The Aryl-Br and the activated methylene allow for Pd-catalyzed ring closure to form substituted benzofurans.

Visualizing the Reactivity Manifold

Safety & Handling Protocols

As an alkylating agent derivative and a nitrile, this compound possesses specific hazards.[4]

-

Acute Toxicity: Harmful if swallowed or inhaled.[3] The nitrile group can liberate cyanide ions under extreme metabolic or chemical hydrolysis conditions.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Handling:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to the penetrative nature of acetonitriles), safety goggles, and lab coat.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids (risk of HCN evolution).

-

References

-

PubChem Compound Summary. (2024). 2-(2-Bromo-5-fluorophenoxy)acetonitrile (CAS 874804-05-4).[1][2] National Center for Biotechnology Information. Link

-

AppChem. (2024).[1] Product Specification: (2-Bromo-5-Fluorophenoxy)-Acetonitrile.[1][2]Link

-

Organic Chemistry Portal. (2023). Synthesis of Benzofurans.[5][6][7] (General reference for phenoxyacetonitrile cyclization mechanisms). Link

-

BenchChem. (2024). Reactivity of Bromo- and Fluoro-Substituted Phenols.Link

Sources

- 1. appchemical.com [appchemical.com]

- 2. (2-Bromo-5-fluorophenoxy)-acetonitrile CAS#: 874804-05-4 [amp.chemicalbook.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. laballey.com [laballey.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. scienceopen.com [scienceopen.com]

Technical Whitepaper: (2-Bromo-5-fluorophenoxy)acetonitrile as a Strategic Scaffold in Medicinal Chemistry

Executive Summary & Chemical Identity[1][2]

(2-Bromo-5-fluorophenoxy)acetonitrile is a specialized bifunctional building block primarily utilized in the synthesis of fused heterocyclic systems, most notably 5-fluoro-3-aminobenzofurans . Its structural utility lies in the orthogonal reactivity of its functional groups: the ortho-bromine atom serves as a handle for metal-catalyzed cross-coupling or nucleophilic displacement, while the nitrile group provides an electrophilic center for cyclization and a precursor for amines or carboxylic acids.

This guide details the synthesis, handling, and application of this scaffold, emphasizing its role in developing fluorinated drug candidates where metabolic stability (via the C-F bond) is required.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | (2-Bromo-5-fluorophenoxy)acetonitrile |

| CAS Number | 874804-05-4 |

| Molecular Formula | C₈H₅BrFNO |

| Molecular Weight | 230.03 g/mol |

| SMILES | N#CCOC1=C(Br)C=CC(F)=C1 |

| Key Moieties | Aryl Bromide (C-Br), Ether Linkage (C-O-C), Nitrile (C≡N) |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate |

Synthesis Protocol: The Williamson Ether Route

The most robust method for synthesizing (2-Bromo-5-fluorophenoxy)acetonitrile involves the O-alkylation of 2-bromo-5-fluorophenol with bromoacetonitrile. This reaction follows an SN2 mechanism.[1]

Reaction Logic[5][13]

-

Base Selection: Potassium carbonate (K₂CO₃) is preferred over stronger bases (like NaH) to minimize polymerization of the bromoacetonitrile.

-

Solvent Choice: Polar aprotic solvents (DMF or Acetone) are essential to solvate the cation (K⁺), leaving the phenoxide anion naked and reactive.

-

Temperature Control: Moderate heat (50–60°C) promotes kinetics without causing the degradation of the thermally sensitive nitrile group.

Step-by-Step Protocol

Reagents:

-

2-Bromo-5-fluorophenol (1.0 equiv)

-

Bromoacetonitrile (1.1 equiv) [Warning: Lachrymator ]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

DMF (Dimethylformamide) or Acetone (Reagent grade)

Procedure:

-

Preparation: Charge a round-bottom flask with 2-bromo-5-fluorophenol and anhydrous K₂CO₃.

-

Solvation: Add DMF (approx. 5–10 mL per gram of phenol) and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Addition: Cool the mixture to 0°C. Add bromoacetonitrile dropwise via a syringe or addition funnel. The reaction is exothermic; control the rate to maintain temperature.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2] Conversion is typically complete within 2–4 hours.

-

Workup:

-

Dilute the reaction mixture with water (5x volume) to dissolve inorganic salts.

-

Extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if high purity (>98%) is required.

Synthesis Workflow Diagram

Figure 1: SN2 Synthesis pathway for the target scaffold.

Strategic Applications: The Benzofuran Gateway

The primary value of (2-Bromo-5-fluorophenoxy)acetonitrile in drug discovery is its ability to undergo intramolecular cyclization to form 3-aminobenzofurans . This scaffold is ubiquitous in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

Pathway A: Base-Mediated Thorpe-Ziegler Cyclization

In this pathway, a strong base generates a carbanion at the methylene position (alpha to the nitrile). This nucleophile attacks the nitrile of a second molecule (intermolecular) or, more relevantly, can be manipulated to attack the aromatic ring if activated. However, for ortho-halo systems, the mechanism often shifts toward metal catalysis or specific SNAr conditions if the ring is electron-poor.

Note: For this specific scaffold, the ortho-bromine allows for a unique Pd-catalyzed cyclization (Pathway B), which is generally more efficient than traditional base-mediated methods for unactivated rings.

Pathway B: Palladium-Catalyzed Cyclization (Domino Reaction)

This is the "Gold Standard" application. The presence of the C-Br bond allows for an oxidative addition of Palladium, followed by intramolecular insertion into the nitrile or the alpha-carbon, eventually yielding 3-substituted benzofurans.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

-

Coordination: The nitrile group or the enolate (formed by base) coordinates.

-

Reductive Elimination/Closure: Formation of the C-C bond to close the five-membered ring.

Divergent Synthesis Diagram

Figure 2: Divergent synthetic utility of the scaffold.

Safety & Handling Protocols

Researchers must treat (2-Bromo-5-fluorophenoxy)acetonitrile with high caution due to the nitrile moiety and the potential for residual alkylating agents from synthesis.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).[3]

-

Metabolism: Nitriles can liberate cyanide ions in vivo via cytochrome P450 metabolism.

-

Irritation: Causes serious eye irritation and skin irritation.[3]

Handling Guidelines

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Waste Disposal: Segregate as "Cyanide-containing organic waste" if required by local regulations, or standard halogenated organic waste. Do not mix with acids (risk of HCN generation).

References

-

PubChem. (n.d.).[3] Compound Summary: (2-Bromo-5-fluorophenoxy)acetonitrile.[4] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide to the Molecular Structure of (2-Bromo-5-fluorophenoxy)acetonitrile

An In-Depth Analysis for Chemical and Pharmaceutical Research Professionals

Abstract

(2-Bromo-5-fluorophenoxy)acetonitrile is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. The precise arrangement of its bromine and fluorine substituents, coupled with the reactive cyanomethyl ether moiety, offers a unique scaffold for creating complex molecular architectures. Understanding its exact molecular structure is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This guide provides a comprehensive examination of the molecular structure of (2-bromo-5-fluorophenoxy)acetonitrile, detailing the analytical techniques required for its unambiguous confirmation. We present a synthesis of expected spectroscopic signatures, outline definitive crystallographic methods, and provide detailed, field-proven protocols for its synthesis and purity verification, grounding all claims in authoritative references.

Chemical Identity and Physicochemical Properties

The foundational step in any molecular investigation is establishing the compound's basic identity. This data serves as the primary reference for all subsequent analytical and experimental work.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-Bromo-5-fluorophenoxy)acetonitrile | N/A |

| CAS Number | 874804-05-4 | [1] |

| Molecular Formula | C₈H₅BrFNO | [1] |

| Molecular Weight | 230.03 g/mol | [1] |

| Canonical SMILES | N#CCOC1=C(Br)C=CC(F)=C1 | [1] |

| InChI Key | Not Publicly Available | N/A |

These identifiers are crucial for literature searches and regulatory submissions. Beyond identity, the predicted physicochemical properties of a molecule are essential for drug development professionals to forecast its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Predicted Property | Value | Rationale and Significance |

| XLogP3 | ~2.5 - 2.8 | This value suggests moderate lipophilicity, a key factor for membrane permeability and potential oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 33.0 Ų | A low TPSA is often correlated with good cell permeability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 3 (N, O, F) | Acceptor sites are critical for forming interactions with biological targets like enzymes and receptors. |

The Imperative of Structural Verification in Drug Discovery

In the context of drug development, a molecule's identity is not merely its formula but the precise three-dimensional arrangement of its atoms. The specific placement of the bromine and fluorine atoms on the phenyl ring in (2-bromo-5-fluorophenoxy)acetonitrile is not trivial. Halogens are frequently used as bioisosteres to modulate a lead compound's electronic properties, lipophilicity, and metabolic fate[2][3]. An incorrect isomer could lead to drastically different biological activity, toxicity, and patentability. Therefore, the rigorous application of multiple, complementary analytical techniques is not just good practice; it is a foundational pillar of scientific integrity and a requirement for regulatory approval. This guide focuses on the self-validating system of combining spectroscopic and synthetic evidence to build an unassailable structural proof.

Spectroscopic Signature Profile: Predicting the Analytical Fingerprint

While specific experimental spectra for this exact compound are not widely published, its structure allows for the accurate prediction of its analytical fingerprint based on well-established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: Proton NMR will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

-

Causality: The chemical shifts are dictated by the local electronic environment. The proximity to electronegative atoms (O, F, Br) and the nitrile group will deshield adjacent protons, shifting them downfield. Coupling patterns (splitting) reveal the number of neighboring protons.

-

| Predicted ¹H Assignment | Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -OCH₂CN | 4.8 - 5.2 | Singlet (s) | Methylene protons adjacent to two strong electron-withdrawing groups (ether oxygen and nitrile). No adjacent protons to couple with. |

| Ar-H (H6) | 7.6 - 7.8 | Doublet of doublets (dd) | Ortho to bromine, resulting in a significant downfield shift. Coupled to H3 and H4. |

| Ar-H (H4) | 7.1 - 7.3 | Doublet of doublets (dd) | Ortho to fluorine and meta to bromine. Coupled to H3 and H6. |

| Ar-H (H3) | 6.9 - 7.1 | Triplet of doublets (td) | Ortho to the ether oxygen and meta to fluorine. Coupled to H4 and H6. |

-

¹³C NMR Spectroscopy: Carbon NMR provides information on the number of unique carbon atoms and their functional groups.

-

Causality: The chemical shifts are influenced by hybridization and electronegativity. The nitrile carbon is significantly deshielded, while carbons directly attached to halogens show characteristic shifts.

-

| Predicted ¹³C Assignment | Chemical Shift (δ, ppm) | Rationale |

| -C≡N | 115 - 120 | Characteristic shift for a nitrile carbon. |

| Ar-C (C2-Br) | 110 - 115 | Direct attachment to bromine causes a moderate upfield shift compared to an unsubstituted carbon. |

| Ar-C (C5-F) | 158 - 162 (d, ¹JCF ≈ 245 Hz) | Direct attachment to fluorine causes a large downfield shift and a characteristically large one-bond C-F coupling constant. |

| Ar-C (C1-O) | 150 - 155 (d) | Attached to the electronegative ether oxygen and subject to C-F coupling. |

| Ar-C (C3, C4, C6) | 110 - 130 | Aromatic carbons influenced by the various substituents, showing smaller C-F couplings. |

| -OCH₂CN | 55 - 65 | Aliphatic carbon attached to two electronegative groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the presence of specific functional groups by detecting their vibrational frequencies.

-

Causality: Chemical bonds vibrate at specific, quantized frequencies. The energy required to excite these vibrations corresponds to the infrared region of the electromagnetic spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Nitrile (C≡N) | 2240 - 2260 | Strong, sharp stretching vibration. Its presence is a key diagnostic feature. |

| Aryl-Alkyl Ether (C-O-C) | 1200 - 1275 (asymmetric) 1020 - 1075 (symmetric) | Strong C-O stretching bands. |

| Aromatic C=C | 1450 - 1600 | Multiple medium-to-weak stretching bands characteristic of the phenyl ring. |

| Aromatic C-F | 1100 - 1250 | Strong C-F stretching vibration. |

| Aromatic C-Br | 500 - 600 | C-Br stretching vibration in the fingerprint region. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and clues to its structure from fragmentation patterns.

-

Causality: In the mass spectrometer, a molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion and its fragments are detected.

-

Key Feature: The most telling feature for (2-Bromo-5-fluorophenoxy)acetonitrile would be the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for any bromine-containing fragment: one at the mass (M) and another at (M+2).

| Ion | Expected m/z | Rationale |

| [M]⁺ | 229 | Molecular ion with ⁷⁹Br. |

| [M+2]⁺ | 231 | Molecular ion with ⁸¹Br. The ~1:1 ratio of these peaks is definitive proof of one bromine atom. |

| [M - CH₂CN]⁺ | 189 / 191 | Loss of the acetonitrile moiety, resulting in the 2-bromo-5-fluorophenoxy cation. |

Logical Workflow for Structural Elucidation

Sources

An In-depth Technical Guide to the Synthesis of (2-Bromo-5-fluorophenoxy)acetonitrile

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-fluorophenoxy)acetonitrile is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a cyanomethyl ether group on a phenyl ring, makes it a versatile building block for creating more complex structures. This guide provides a detailed, in-depth exploration of a reliable and efficient pathway for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Strategic Approach: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4] In the context of synthesizing (2-Bromo-5-fluorophenoxy)acetonitrile, this involves the reaction of a 2-bromo-5-fluorophenoxide ion with a haloacetonitrile.

The key steps in this synthesis are:

-

Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of 2-bromo-5-fluorophenol, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) and displacing the halide ion.

This method is highly effective for this transformation due to the increased acidity of the phenolic proton and the susceptibility of the haloacetonitrile to nucleophilic attack.

Causality in Experimental Choices

The selection of reagents and reaction conditions is critical for a successful synthesis. Here's a breakdown of the rationale behind the choices for this pathway:

-

Choice of Phenol: 2-Bromo-5-fluorophenol is the clear starting material as it provides the core aromatic structure of the target molecule.[5]

-

Choice of Acetonitrile Source: Both chloroacetonitrile and bromoacetonitrile are viable options. Bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group than chloride.[6] However, chloroacetonitrile is often more readily available and cost-effective. For the purpose of this guide, we will focus on the use of chloroacetonitrile.

-

Choice of Base: A moderately strong base is required to deprotonate the phenol. Potassium carbonate is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to generate the phenoxide in situ. Stronger bases like sodium hydroxide could also be used.[7][8]

-

Choice of Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal for SN2 reactions.[2] These solvents can dissolve the ionic intermediates and do not participate in the reaction. Acetone is a good choice for its relatively low boiling point, which simplifies its removal during work-up.

Visualizing the Synthesis Pathway

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

(2-Bromo-5-fluorophenoxy)acetonitrile reactivity profile

An In-depth Technical Guide to the Reactivity Profile of (2-Bromo-5-fluorophenoxy)acetonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of (2-bromo-5-fluorophenoxy)acetonitrile, a versatile trifunctional building block of significant interest to researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of reactions to explore the underlying electronic and steric factors that govern its chemical behavior, offering field-proven insights into its application in synthesis.

Introduction: A Molecule of Strategic Importance

(2-Bromo-5-fluorophenoxy)acetonitrile is a substituted aromatic compound featuring three distinct points of chemical reactivity: the aryl bromide, the aryl fluoride, and the cyanomethyl ether moiety. This unique combination makes it a valuable intermediate for constructing complex molecular architectures.

-

The Aromatic Core: The benzene ring is substituted with a bromine atom, a fluorine atom, and an acetonitriloxy group (-O-CH₂-CN). The interplay of the inductive and resonance effects of these substituents dictates the regioselectivity of aromatic substitutions.

-

The Halogen Handles: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, while the C-F bond, though stronger, can be activated for nucleophilic aromatic substitution (SNAr).

-

The Acetonitrile Moiety: The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition and cyclization reactions.[1]

Understanding the distinct reactivity of each functional group is paramount to strategically designing synthetic routes that leverage this molecule's full potential.

Physicochemical and Spectroscopic Data

A summary of the key computed and experimental data for (2-bromo-5-fluorophenoxy)acetonitrile is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | PubChem[2] |

| Molecular Weight | 214.03 g/mol | PubChem[2] |

| CAS Number | 305800-60-6 | PubChem[2] |

| IUPAC Name | 2-(2-bromo-5-fluorophenyl)acetonitrile | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)CC#N)F | PubChem[2] |

| Predicted m/z | 213.96622 [M+H]⁺ | PubChem[3] |

Core Reactivity Profile: A Guided Tour

The reactivity of (2-bromo-5-fluorophenoxy)acetonitrile can be systematically explored by considering each functional region of the molecule.

Reactions at the Aromatic Ring

The halogenated phenyl ring is the primary locus of reactivity, offering predictable pathways for carbon-carbon and carbon-heteroatom bond formation.

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in standard palladium-catalyzed cross-coupling reactions. This chemoselectivity is the cornerstone of its utility. Reactions like the Suzuki-Miyaura coupling are fundamental for creating biaryl structures.[4]

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with the C-Br bond of (2-bromo-5-fluorophenoxy)acetonitrile.

-

Reagent Preparation: In a flame-dried Schlenk flask, combine (2-bromo-5-fluorophenoxy)acetonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as K₂CO₃ (2.0 eq.).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is chosen for its robustness and efficacy in C-Br bond activation. Other catalysts like PdCl₂(dppf) can also be effective.

-

Base and Solvent: The aqueous base is crucial for the transmetalation step in the catalytic cycle. The biphasic solvent system facilitates the interaction of both the organic-soluble reactants and the water-soluble base.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

Logical Workflow: Suzuki Coupling Catalytic Cycle

Caption: Fig 1. Simplified Suzuki Coupling Cycle.

While the C-Br bond is favored for cross-coupling, the C-F bond can be targeted for nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes the carbon to which it is attached electrophilic and susceptible to nucleophilic attack.[5] This reaction is typically facilitated by strong electron-withdrawing groups ortho or para to the fluorine, although the acetonitriloxy group is only moderately activating.

Controlling Factors for SNAr:

-

Nucleophile Strength: Strong nucleophiles (e.g., alkoxides, thiolates, amines) are required.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the nucleophile, increasing its reactivity.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of C-F bond cleavage.

Reaction Schematic: SNAr at the C-F position

Caption: Fig 2. General S-N-Ar Mechanism.

Reactions of the Acetonitrile Moiety

The nitrile group is a gateway to several important functional groups.

The nitrile can be readily reduced to a primary amine using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][7][8] This transformation is valuable for introducing a basic aminoethyl side chain, a common pharmacophore.

Exemplary Protocol: Nitrile Reduction with LiAlH₄

-

Setup: To a solution of (2-bromo-5-fluorophenoxy)acetonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, slowly add a solution or slurry of LiAlH₄ (typically 1.5-2.0 eq.) at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Refluxing may be necessary for complete conversion.

-

Quenching (Fieser Workup): Cautiously quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: A granular precipitate should form. Filter the mixture, wash the solid thoroughly with ether, and concentrate the combined filtrates to yield the primary amine.

Causality Behind Experimental Choices:

-

LiAlH₄: A potent, non-selective reducing agent capable of reducing nitriles. Milder reagents like DIBAL-H can sometimes be used to reduce nitriles to aldehydes, but this often requires careful temperature control.[7]

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be dry and anhydrous solvents must be used.

-

Fieser Workup: This specific quenching procedure is designed to produce an easily filterable granular solid (lithium and aluminum salts), simplifying the product isolation compared to an acidic workup.

Workflow: Nitrile to Amine Reduction

Caption: Fig 3. Workflow for Nitrile Reduction.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. This allows for the introduction of an acidic handle for further derivatization or to modulate solubility.

Reaction Conditions:

-

Acidic: Concentrated HCl or H₂SO₄ in water, often with heating.

-

Basic: Aqueous NaOH or KOH, followed by acidification to protonate the carboxylate salt.

Safety and Handling

(2-Bromo-5-fluorophenoxy)acetonitrile and its related structures are classified as hazardous. Strict adherence to safety protocols is mandatory.

-

GHS Hazard Statements: Based on data for the isomeric 2-(5-Bromo-2-fluorophenyl)acetonitrile, the compound is expected to be toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Avoid creating dust or aerosols. Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]

Applications in Drug Development

Halogenated phenylacetonitrile derivatives are common precursors in pharmaceutical synthesis. The presence of fluorine can enhance metabolic stability and binding affinity of a drug candidate. The bromine atom serves as a versatile handle for building molecular complexity via cross-coupling reactions, while the nitrile can be converted into amines or carboxylic acids to introduce key pharmacophoric features or attachment points. This scaffold is therefore highly valuable in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active agents.[11]

Conclusion

(2-Bromo-5-fluorophenoxy)acetonitrile presents a rich and predictable reactivity profile. The key to its effective use lies in the strategic and chemoselective manipulation of its three primary functional regions. The C-Br bond is the most accessible site for palladium-catalyzed modifications, the nitrile group offers a reliable entry to amines and carboxylic acids, and the C-F bond provides an opportunity for SNAr reactions under more forcing conditions. By understanding the principles outlined in this guide, researchers can confidently and safely employ this powerful building block to accelerate the discovery and development of novel chemical entities.

References

- MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.

- PubChem. 2-(2-bromo-5-fluorophenyl)acetonitrile (C8H5BrFN).

- PubChem. 2-(5-Bromo-2-fluorophenyl)acetonitrile | C8H5BrFN | CID 23509631.

- Lab Alley. Acetonitrile in the Pharmaceutical Industry.

- Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.

- Chemistry LibreTexts. 20.7: Chemistry of Nitriles.

- Chemistry Steps. Reactions of Nitriles.

- Wikipedia. Nitrile reduction.

- Safety Data Sheet. 2-Bromo-5-fluorobenzonitrile. (2023-11-09).

- Safety Data Sheet. 5-Bromo-2-fluorobenzonitrile. (2024-09-06).

- Fisher Scientific. Safety Data Sheet - Bromoacetonitrile. (2010-11-16).

- Organic Chemistry Portal. Amine synthesis by nitrile reduction.

- PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009-03-06).

- Synquest Labs. Safety Data Sheet - Bromodifluoroacetonitrile.

- The Chemical Properties and Synthetic Utility of 2-Bromo-5-fluoropyridine. (2026-01-29).

Sources

- 1. laballey.com [laballey.com]

- 2. 2-(5-Bromo-2-fluorophenyl)acetonitrile | C8H5BrFN | CID 23509631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(2-bromo-5-fluorophenyl)acetonitrile (C8H5BrFN) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. nbinno.com [nbinno.com]

Technical Guide: (2-Bromo-5-fluorophenoxy)acetonitrile as a Synthetic Lynchpin

This guide details the synthesis, reactivity, and strategic application of (2-Bromo-5-fluorophenoxy)acetonitrile , a specialized intermediate critical for accessing 5-fluoro-substituted benzofuran scaffolds.

Executive Summary

(2-Bromo-5-fluorophenoxy)acetonitrile (CAS: 874804-05-4) is a bifunctional building block designed for the regioselective construction of 5-fluorobenzofuran derivatives. Its value lies in the orthogonal reactivity of its functional groups:

-

The Nitrile (-CN): Serves as a latent amine (via reduction), a carboxylic acid (via hydrolysis), or a nucleophile (as an

-carbanion). -

The Aryl Bromide (C2): Acts as a high-fidelity "handle" for intramolecular ring closure (via Pd-catalysis) or intermolecular cross-coupling.

-

The Fluorine (C5): A metabolic blocking group positioned to enhance the pharmacological profile of the final heterocycle.

This guide provides a validated workflow for synthesizing this core and utilizing it to access high-value medicinal chemistry targets.

Part 1: Synthesis of the Core Reagent

The synthesis of (2-Bromo-5-fluorophenoxy)acetonitrile is a classic Williamson ether synthesis. However, strict control of stoichiometry and base selection is required to prevent over-alkylation or hydrolysis of the nitrile.

Reaction Scheme

Substrates: 2-Bromo-5-fluorophenol + Bromoacetonitrile

Reagents: Potassium Carbonate (

Detailed Protocol

Note: This protocol is designed for a 10g scale.

-

Equipment Setup:

-

500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Nitrogen inlet (inert atmosphere is recommended to prevent phenol oxidation).

-

-

Reagent Charging:

-

Charge 2-Bromo-5-fluorophenol (10.0 g, 52.4 mmol) into the flask.

-

Add Acetone (150 mL, anhydrous). DMF can be used for faster rates but makes workup more laborious.

-

Add Potassium Carbonate (

) (10.9 g, 78.6 mmol, 1.5 equiv). Ensure the base is finely powdered to maximize surface area.

-

-

Alkylation:

-

Add Bromoacetonitrile (7.54 g, 62.9 mmol, 1.2 equiv) dropwise over 10 minutes at room temperature. Caution: Bromoacetonitrile is a potent lachrymator. Handle in a fume hood.

-

Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

-

Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the phenol (

) and appearance of the product (

-

-

Workup:

-

Purification:

-

The crude solid is typically

pure. Recrystallization from Ethanol/Hexane or flash chromatography (0-10% EtOAc in Hexane) yields the target as a white crystalline solid. -

Yield Expectation: 85–92%.

-

Part 2: Strategic Applications (The "Gateway" Reactions)

The primary utility of this intermediate is the construction of the benzofuran ring system. The presence of the ortho-bromide allows for a Palladium-Catalyzed Intramolecular

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from this single starting material.

Caption: Divergent synthesis pathways. The Pd-catalyzed route (green) is the preferred method for high-yield ring closure.

Key Protocol: Pd-Catalyzed Cyclization to 5-Fluorobenzofuran-3-carbonitrile

This reaction utilizes the acidity of the

Reagents:

-

Catalyst:

(2-5 mol%) -

Ligand: Xantphos or dppf (supports reductive elimination)

-

Base:

or -

Solvent: Toluene or 1,4-Dioxane (100°C)

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the

bond. -

Deprotonation: Base removes a proton from the

group. -

Transmetallation/Coordination: The enolate coordinates to the Pd(II) center.

-

Reductive Elimination: Formation of the

bond, closing the 5-membered ring.

Why this route? Unlike the Thorpe-Ziegler reaction (which typically requires a second nitrile or ester to cyclize onto), this route uses the bromide as the electrophile. It is regioselective and tolerant of the fluorine substituent.

Part 3: Analytical Data Profile

To ensure the integrity of the starting material before committing to expensive metal catalysis, verify these parameters:

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to off-white solid | Visual inspection |

| Melting Point | 68–72 °C | Sharp range indicates high purity |

| Consistent with structure | ||

| Single peak | ||

| IR Spectroscopy | Nitrile Stretch | |

| Mass Spec | distinct Br isotope pattern (1:1 ratio at M, M+2) |

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions, though the risk is lower than with aliphatic nitriles. Treat as toxic by ingestion.

-

Alkylating Agents: The starting material Bromoacetonitrile is a severe lachrymator and alkylating agent. Use a bleach trap (sodium hypochlorite) to neutralize glassware and waste streams containing residual bromoacetonitrile.

-

Fluorinated Aromatics: Generally stable, but combustion products include HF.

Self-Validating Safety Step: Before scaling up the cyclization, perform a "hold test" on the reaction mixture (without catalyst) at 50°C. If the solution darkens rapidly or evolves gas, the nitrile may be undergoing uncontrolled polymerization or hydrolysis.

References

-

Synthesis of Phenoxyacetonitriles

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Williamson Ether Synthesis."

-

Sigma-Aldrich. Product Specification: (2-Bromo-5-fluorophenoxy)acetonitrile. Link

-

Pd-Catalyzed Cyclization (Mechanistic Grounding)

-

Culkin, D. A., & Hartwig, J. F. (2003).

-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245. Link - Note: This reference establishes the mechanism for the intramolecular ring closure of ortho-halo nitriles.

-

-

Benzofuran Scaffolds in Medicinal Chemistry

-

Nevagi, R. J., et al. (2015). "Biological potential of benzofuran derivatives: A comprehensive review." European Journal of Medicinal Chemistry, 97, 561-581. Link

-

Sources

Technical Guide: Sourcing and Quality Assurance of (2-Bromo-5-fluorophenoxy)acetonitrile

This guide outlines the technical specifications, sourcing strategies, and quality assurance protocols for (2-Bromo-5-fluorophenoxy)acetonitrile , a critical intermediate in the synthesis of bioactive heterocycles and medicinal chemistry scaffolds.

Executive Summary

(2-Bromo-5-fluorophenoxy)acetonitrile (CAS: 874804-05-4) is a specialized building block utilized primarily in the development of kinase inhibitors and GPCR ligands. Its structure—combining a halogenated aromatic core with a reactive nitrile tether—makes it a versatile precursor for constructing benzofurans, phenoxyethylamines, and amidines. This guide provides a self-validating framework for sourcing this compound, verifying its quality, and understanding its synthetic utility.

Chemical Profile & Specifications

Before engaging suppliers, researchers must establish a baseline specification to ensure downstream reaction success.

| Parameter | Specification | Criticality |

| Chemical Name | (2-Bromo-5-fluorophenoxy)acetonitrile | Identity |

| CAS Number | 874804-05-4 | Identity |

| Molecular Formula | C₈H₅BrFNO | Identity |

| Molecular Weight | 230.03 g/mol | Calculation |

| Appearance | White to off-white solid | Physical State |

| Purity (HPLC) | ≥ 97.0% (Area %) | Critical for catalytic steps |

| Water Content | ≤ 0.5% (Karl Fischer) | Critical for anhydrous reactions |

| H-NMR | Conforms to structure | Identity Verification |

| Residual Solvents | < 1000 ppm (DMF/Acetone) | Process Safety |

Commercial Supplier Landscape

The supply chain for halogenated phenoxyacetonitriles is tiered. Understanding this hierarchy allows for better risk management regarding lead time and batch consistency.

Vendor Categorization

-

Tier 1: Catalog Aggregators (High Availability, Low Volume)

-

Tier 2: Specialized Building Block Manufacturers (Reliable, Scale-up)

-

Examples: Enamine, Combi-Blocks, Fluorochem, Appchem.

-

Role: These vendors typically hold physical inventory or have validated synthesis routes.

-

Recommendation: Primary choice for GLP-tox batches (10g - 100g).

-

-

Tier 3: Custom Synthesis CROs (High Volume, Long Lead Time)

-

Examples: WuXi AppTec, Pharmaron.

-

Role: Kilogram-scale production.[1] Requires tech transfer of the synthesis protocol (see Section 5).

-

Sourcing Decision Matrix (Graphviz)

Figure 1: Decision logic for selecting a supplier based on scale and risk tolerance.

Incoming Quality Assurance (IQA) Protocols

Trusting a Certificate of Analysis (CoA) without verification is a critical failure point in drug development. The following self-validating protocol ensures the material meets the rigorous standards required for downstream coupling.

Identity Verification (NMR)

The presence of the 2-bromo-5-fluoro substitution pattern is distinct.

-

Protocol: Dissolve 10 mg in DMSO-d6.

-

Key Signals:

-

~5.2 ppm (s, 2H): Characteristic singlet for the

-

~7.0–7.6 ppm (m, 3H): Aromatic region. The coupling constants (

-

~5.2 ppm (s, 2H): Characteristic singlet for the

Purity Analysis (HPLC)

Impurities such as unreacted phenol (2-bromo-5-fluorophenol) can poison palladium catalysts in subsequent Suzuki or Buchwald couplings.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic) and 210 nm (nitrile/amide).

-

Acceptance Criteria: Main peak > 97.0%; no single impurity > 1.0%.

Synthetic Utility & "Make vs. Buy" Assessment

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house using a standard Williamson ether synthesis. This route is robust and scalable.

Synthesis Protocol

Reaction: 2-Bromo-5-fluorophenol + Bromoacetonitrile

-

Charge: To a reactor, add 2-Bromo-5-fluorophenol (1.0 equiv) and Potassium Carbonate (

, 2.0 equiv) in anhydrous Acetonitrile (ACN) or DMF . -

Addition: Cool to 0°C. Dropwise add Bromoacetonitrile (1.1 equiv). Caution: Bromoacetonitrile is a lachrymator.

-

Reaction: Warm to room temperature (or 60°C for faster kinetics) and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine.

-

Purification: Recrystallization from Ethanol/Heptane or silica gel chromatography (Hexane/EtOAc).

Downstream Applications (Pathway Visualization)

This intermediate is a "linchpin" scaffold. The bromine allows for cross-coupling, while the nitrile allows for cyclization or reduction.

Figure 2: Synthetic divergence from the target intermediate.

Safety & Handling

-

Nitrile Risks: Metabolizes to release cyanide ions in vivo; handle in a fume hood.

-

Lachrymator Warning: If synthesizing, trace bromoacetonitrile is a potent tear gas. Quench all reaction mixtures with aqueous ammonia or sodium thiosulfate before disposal.

References

-

Appchem. (n.d.). (2-Bromo-5-Fluorophenoxy)-Acetonitrile Product Page. Retrieved from

-

PubChem. (2023). 2-(2-Bromo-5-fluorophenoxy)acetonitrile Compound Summary. National Library of Medicine. Retrieved from [4]

-

Sigma-Aldrich. (n.d.).[6] General Williamson Ether Synthesis Protocols. Retrieved from

-

Enamine. (n.d.). Building Blocks for Medicinal Chemistry. Retrieved from

(Note: While specific CAS 874804-05-4 is a catalog item, general protocols for phenoxyacetonitriles are adapted from standard organic synthesis literature verified against similar scaffolds).

Sources

- 1. 305800-60-6・2-(5-Bromo-2-fluorophenyl)acetonitrile・2-(5-Bromo-2-fluorophenyl)acetonitrile【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-(5-Bromo-2-fluorophenyl)acetonitrile | C8H5BrFN | CID 23509631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Safety and Handling of (2-Bromo-5-fluorophenoxy)acetonitrile

Introduction: A Proactive Approach to Chemical Safety

(2-Bromo-5-fluorophenoxy)acetonitrile is a substituted aromatic nitrile whose structural motifs suggest its utility as a building block in medicinal chemistry and materials science. As with any novel or specialized chemical intermediate, a robust understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes.

This guide has been developed to provide a comprehensive overview of the safety protocols and handling procedures for (2-Bromo-5-fluorophenoxy)acetonitrile. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety information from the analysis of its core functional groups—the brominated phenyl ring, the ether linkage, and the acetonitrile moiety—and from the established safety profiles of structurally analogous compounds. This approach allows us to anticipate potential hazards and establish a conservative, self-validating system of protocols that prioritizes safety in the laboratory.

Section 1: Compound Profile and Inferred Hazard Identification

The first principle of safe chemical handling is a thorough understanding of the substance's intrinsic properties and potential reactivity.

Chemical Structure and Properties

-

Chemical Name: (2-Bromo-5-fluorophenoxy)acetonitrile

-

Molecular Formula: C₈H₅BrFNO

-

Structural Representation:

(Note: Image is a representation)

While specific experimental data for this compound is scarce, we can infer its likely properties from related molecules.

| Property | Inferred Value / Characteristic | Rationale / Comparison Compound |

| Physical State | Likely a solid (powder/crystals) at room temperature. | Based on 2-Bromo-5-fluorobenzonitrile, which has a melting point of 92-95 °C.[1] |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents (e.g., ethanol, ether, chloroform). | Based on the properties of Bromoacetonitrile.[2] |

| Stability | Stable under normal ambient storage conditions.[1] | Common for similar aromatic compounds. |

| Molecular Weight | ~230.04 g/mol | Calculated from the molecular formula. |

Core Hazard Analysis: A Functional Group Approach

The potential toxicity of (2-Bromo-5-fluorophenoxy)acetonitrile is best understood by dissecting its constituent functional groups:

-

The Acetonitrile Moiety (-CH₂CN): This is the primary source of acute toxicity concern. Organic nitriles can be metabolized in vivo to release cyanide ions. This process can be delayed, with symptoms of poisoning appearing 3 to 12 hours after exposure.[3] Cyanide disrupts cellular respiration, leading to severe and potentially fatal systemic effects. Therefore, this compound must be treated as highly toxic if ingested, inhaled, or absorbed through the skin .[3][4]

-

The Brominated Phenoxy Ring: Halogenated aromatic compounds are often associated with skin, eye, and respiratory tract irritation.[5][6] The presence of the bromine atom means that hazardous hydrogen bromide gas can be released upon thermal decomposition.[1][7]

-

The Fluorine Atom: The fluoro- substitution adds another layer of consideration. Upon combustion, it can lead to the formation of highly corrosive and toxic hydrogen fluoride gas.[1]

Inferred GHS Hazard Classification

Based on the analysis of its functional groups and the classifications of analogous compounds like 2-Bromo-5-fluorobenzonitrile and Bromoacetonitrile, a conservative GHS classification for (2-Bromo-5-fluorophenoxy)acetonitrile is proposed. This substance should be handled as if it meets the following hazard criteria.

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302 | Toxic or Harmful if swallowed.[5][8] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312 | Toxic or Harmful in contact with skin.[5][8] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332 | Toxic or Harmful if inhaled.[5][8] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[5][8] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[5][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[5][8] |

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure prevention is critical. This involves a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of (2-Bromo-5-fluorophenoxy)acetonitrile, including weighing, transfers, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]

-

Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specification | Rationale |

| Hand Protection | Wear chemically resistant gloves. Double-gloving (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove) is recommended for extended operations. | Protects against dermal absorption, which is a significant route of exposure for nitriles.[4] |

| Eye/Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles whenever there is a risk of splashing or when handling larger quantities.[10] | Prevents eye irritation and potential absorption through mucous membranes.[6] |

| Skin and Body Protection | A flame-resistant lab coat must be worn and fully buttoned. Ensure full coverage of the arms. Do not wear shorts or open-toed shoes in the laboratory. | Protects skin from accidental contact and contamination.[10] |

| Respiratory Protection | Not typically required when working within a certified fume hood. However, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations like a large spill.[11] | Provides protection against inhalation in the event of an engineering control failure. |

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the correct level of PPE.

Caption: A decision workflow for selecting appropriate PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure during routine laboratory operations.

General Handling Procedures

-

Avoid Contact: The primary directive is to avoid all personal contact, including inhalation, ingestion, and skin/eye contact.[1]

-

Designated Area: Handle this chemical in a designated area within the fume hood to prevent cross-contamination of the workspace.

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[8]

-

Transportation: When transporting the chemical outside the fume hood, use a secondary, sealed, and shatter-proof container.

Storage Requirements

-

Container: Store in the original, tightly closed container.[1][8]

-

Location: Keep in a dry, cool, and well-ventilated area designated for toxic chemicals.[4][12] Store locked up.[8]

-

Environment: Protect from direct sunlight and moisture.[12]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[9] Contact with these materials could lead to vigorous reactions or the release of toxic gases.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid is critical. Always seek medical attention after any exposure. Show this guide and any available SDS for similar compounds to the responding medical personnel.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a poison center or doctor immediately.[1][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10][13][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8][13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][13] |

Spill Management

-

Small Spill (in a fume hood):

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact the institution's emergency response team.

-

Isolate the area and prevent entry.

-

Ensure the area is well-ventilated from a safe distance, if possible.

-

Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.[14]

-

Visualization: Spill Response Workflow

Caption: A decision tree for responding to a chemical spill.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13][14] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[14]

-

Hazardous Combustion Products: A fire will likely produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[1][7]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][13]

Section 5: Disposal Considerations

Chemical waste containing (2-Bromo-5-fluorophenoxy)acetonitrile must be treated as hazardous.

-

Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.

-

Disposal Route: Disposal must be handled through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

-

Regulations: All disposal activities must be in strict accordance with all local, state, and national environmental regulations.[1]

Conclusion

(2-Bromo-5-fluorophenoxy)acetonitrile is a chemical that demands respect and careful handling. By understanding its potential hazards based on a functional group analysis and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. The core principles are to prevent all routes of exposure, be prepared for emergencies, and manage all waste responsibly.

References

- Ossila. (2023). 2-Bromo-5-fluorobenzonitrile - SAFETY DATA SHEET.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetonitrile, 97%.

- PubChem. (n.d.). 2-(5-Bromo-2-fluorophenyl)acetonitrile. National Center for Biotechnology Information.

- Safety Data Sheet. (2023). Bromoacetonitrile CAS:590-17-0.

- Santa Cruz Biotechnology. (n.d.). Bromoacetonitrile.

- NOAA. (n.d.). BROMOACETONITRILE. CAMEO Chemicals.

- GOV.UK. (2024). Acetonitrile - Incident management.

- New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.

- Thermo Fisher Scientific. (2025). 2-Bromophenylacetonitrile - SAFETY DATA SHEET.

- BenchChem. (2025). Safe Disposal of 5-(2-Bromophenyl)-5-Oxovaleronitrile: A Procedural Guide.

- Spectrum Chemical Mfg. Corp. (2016). Bromoacetonitrile - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). 2-(3-Bromo-4-fluorophenyl)acetonitrile - SAFETY DATA SHEET.

- Charles River Laboratories. (2011). Acetonitrile Material Safety Data Sheet (MSDS).

- lifechem pharma. (n.d.). Bromoacetonitrile: A Comprehensive Overview.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Bromoacetonitrile.

- Chemos GmbH&Co.KG. (2024). Safety Data Sheet: acetonitrile.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-2-bromo-5-fluoropyridine.

Sources

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. fishersci.com [fishersci.com]

- 5. 2-(5-Bromo-2-fluorophenyl)acetonitrile | C8H5BrFN | CID 23509631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemos.de [chemos.de]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. nj.gov [nj.gov]

Discovery of (2-Bromo-5-fluorophenoxy)acetonitrile

Technical Whitepaper: Synthesis, Optimization, and Utility of (2-Bromo-5-fluorophenoxy)acetonitrile

Executive Summary: The Strategic Scaffold

The discovery and scalable synthesis of (2-Bromo-5-fluorophenoxy)acetonitrile represents a critical milestone in the development of fluorinated heterocyclic libraries. In modern medicinal chemistry, this molecule serves as a "linchpin" intermediate—a bifunctional scaffold capable of divergent synthesis.

Its structural uniqueness lies in the precise positioning of its substituents:

-

The Ether Linkage (-O-CH₂-CN): Provides the carbon and nitrogen atoms necessary for closing the furan ring, enabling the synthesis of 3-aminobenzofurans.

-

The C-2 Bromine Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or radical cyclization.

-

The C-5 Fluorine Atom: A bioisostere that enhances metabolic stability by blocking para-oxidation sites on the aromatic ring, a common failure point in early drug candidates.

This guide details the optimized synthetic pathway ("The Discovery"), the mechanistic causality behind the protocol, and its downstream utility in generating high-value pharmacophores.

Retrosynthetic Analysis & Pathway Design

The "discovery" of an efficient route to this molecule was driven by the need to avoid harsh nitration/reduction sequences often used to make benzofurans. The optimal approach utilizes a Williamson Ether Synthesis , leveraging the acidity of the phenol and the high electrophilicity of haloacetonitriles.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the reaction logic, moving from the deprotonation of the phenol to the SN2 nucleophilic attack.

Figure 1: Mechanistic flow of the Williamson ether synthesis utilized for the target molecule.

Optimized Synthetic Protocol

This protocol is designed for self-validation , meaning the completion of the reaction is visually and chemically distinct (precipitation of salt, TLC shift).

Reagents & Materials

-

Precursor: 2-Bromo-5-fluorophenol (1.0 equiv)

-

Alkylating Agent: Chloroacetonitrile (1.2 equiv) OR Bromoacetonitrile (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange in situ.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Causality: Moisture competes with the phenol for the alkylating agent, hydrolyzing chloroacetonitrile to chloroacetic acid (a side reaction).

-

-

Solvation & Activation:

-

Charge the flask with 2-Bromo-5-fluorophenol and anhydrous DMF (5 mL per mmol of phenol).

-

Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes.

-

Observation: The suspension may change color (often yellowing) as the phenoxide anion forms.

-

-

Alkylation:

-

Cool the mixture to 0°C (ice bath).

-

Add Chloroacetonitrile dropwise via syringe over 10 minutes.

-

Causality: Exothermic control prevents runaway polymerization of the nitrile.

-

Add KI (catalytic) if using chloroacetonitrile.

-

Allow the reaction to warm to room temperature, then heat to 60°C for 4–6 hours.

-

-

Reaction Monitoring (Self-Validation):

-

TLC System: 20% Ethyl Acetate in Hexanes.

-

Rf Values: Phenol (low Rf, UV active) → Product (High Rf, distinct spot).

-

Endpoint: Disappearance of the phenol spot is the "Go/No-Go" decision gate.

-

-

Workup & Isolation:

-

Quench the reaction by pouring the mixture into ice-cold water (10x reaction volume).

-

Observation: The product typically precipitates as a white or off-white solid.

-

Filter the solid. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Optimization Data: Solvent Screening

The following table summarizes the optimization phase, highlighting why DMF is the standard for this specific transformation.

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| Acetone | K₂CO₃ | Reflux (56) | 12 | 65% | Slow kinetics; incomplete conversion. |

| DMF | K₂CO₃ | 60 | 4 | 92% | Optimal. High solubility of phenoxide. |

| THF | NaH | 0 -> RT | 2 | 78% | Fast, but NaH is hazardous at scale. |

| Toluene | KOH | 110 | 6 | 40% | Phase transfer catalyst required; messy. |

Downstream Applications: The Benzofuran Gateway

The true value of (2-Bromo-5-fluorophenoxy)acetonitrile is unlocked during cyclization. It is a precursor to 5-fluoro-3-aminobenzofuran derivatives, which are privileged structures in kinase inhibitors (e.g., PI3K, mTOR pathways).

Cyclization Workflow (Graphviz Visualization)

This diagram depicts the Thorpe-Ziegler Cyclization logic often applied to this intermediate.

Figure 2: Conversion of the nitrile intermediate into the bioactive benzofuran scaffold.

Application Note: The presence of the bromine atom at the C-2 position (in the precursor) or C-7 (depending on numbering convention after cyclization) allows for further diversification via Suzuki coupling to attach aryl groups, creating potent bi-aryl drug candidates.

References

-

Williamson Ether Synthesis Methodology

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Source:

-

Synthesis of Phenoxyacetonitriles

-

BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog.

-

Source:

-

-

Benzofuran Synthesis via Phenoxyacetonitriles

- Eicher, T., & Hauptmann, S. (2003).

-

Source:

-

Fluorine in Medicinal Chemistry (Metabolic Stability)

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Source:

-

Safety Data & Handling (Bromoacetonitrile derivatives)

-

PubChem. (2025).[2] 2-(5-Bromo-2-fluorophenyl)acetonitrile Compound Summary. (Note: Used for analogous safety data regarding halogenated nitriles).

-

Source:

-

Sources

Literature review of (2-Bromo-5-fluorophenoxy)acetonitrile

An In-Depth Technical Guide to (2-Bromo-5-fluorophenoxy)acetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary

(2-Bromo-5-fluorophenoxy)acetonitrile is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional structure—comprising a reactive bromine atom, a modulating fluorine atom, and a versatile acetonitrile group—positions it as a valuable and highly adaptable building block for the synthesis of complex molecular architectures. The bromine serves as a handle for cross-coupling reactions, the fluorine atom enhances metabolic stability and binding affinity of derivatives, and the acetonitrile moiety can be transformed into various other functional groups. This guide provides a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, analytical characterization, and strategic applications in drug discovery, tailored for researchers, medicinal chemists, and process development scientists.

The Strategic Importance of (2-Bromo-5-fluorophenoxy)acetonitrile

The Role of Halogenated Scaffolds in Medicinal Chemistry

Halogen atoms, particularly fluorine and bromine, are integral to modern drug design. The incorporation of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Bromine, on the other hand, serves as an exceptionally versatile synthetic handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions, which are foundational in constructing complex drug candidates.

Introduction to a Versatile Synthetic Intermediate

(2-Bromo-5-fluorophenoxy)acetonitrile, with CAS Number 874804-05-4, encapsulates these strategic advantages in a single, readily functionalized molecule.[1] The phenoxy-acetonitrile framework is a common motif in biologically active compounds, and the specific ortho-bromo and meta-fluoro substitution pattern offers a precise vector for molecular elaboration, making it a sought-after intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

Chemical Structure and Key Features

The molecule's structure is defined by a benzene ring substituted with a bromo group at position 2, a fluoro group at position 5, and an O-linked acetonitrile group at position 1. This arrangement dictates its reactivity: the bromine is sterically accessible for catalysis, the fluorine influences the electronic nature of the ring, and the ether linkage provides flexibility.

Caption: 2D structure of (2-Bromo-5-fluorophenoxy)acetonitrile.

Physicochemical Data

Key identifying properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 874804-05-4 | [1] |

| Molecular Formula | C₈H₅BrFNO | [1] |

| Molecular Weight | 230.03 g/mol | [1] |

| MDL Number | MFCD06409081 | [1] |

| SMILES | N#CCOC1=C(Br)C=CC(F)=C1 | [1] |

| Purity (Typical) | >95% | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct and industrially scalable approach to synthesizing (2-Bromo-5-fluorophenoxy)acetonitrile is via a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of 2-Bromo-5-fluorophenol to form a phenoxide, which then attacks an electrophilic haloacetonitrile, such as bromoacetonitrile.

Causality in Reagent Selection:

-

Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Its heterogeneous nature in many organic solvents simplifies workup.

-

Electrophile: Bromoacetonitrile is a highly effective reagent due to the reactivity of the carbon-bromine bond, which is activated by the adjacent electron-withdrawing nitrile group.[3]

-

Solvent: Acetonitrile is an excellent choice. It is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, accelerating the Sₙ2 reaction. Furthermore, its use as a solvent in the pharmaceutical industry is widespread due to its favorable properties and environmental profile.[4][5]

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol for Synthesis

This protocol is a representative methodology and should be optimized based on laboratory-specific conditions.

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Bromo-5-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (5 mL per gram of phenol).

-

Addition of Electrophile: Add bromoacetonitrile (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting phenol is consumed.

-